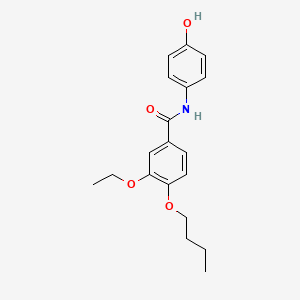![molecular formula C15H17NO B7540848 [3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)
[3-(2-Phenylethylamino)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Phenylethylamino)phenyl]methanol, also known as PEPA, is a chemical compound that belongs to the class of phenylethanolamines. It is a synthetic compound that is used in scientific research to study the effects of drugs on the central nervous system. PEPA is a potent agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory.
Mécanisme D'action
[3-(2-Phenylethylamino)phenyl]methanol binds to the AMPA receptor and activates it, leading to an influx of calcium ions into the neuron. This influx of calcium ions triggers a series of intracellular signaling pathways that result in changes in synaptic strength and plasticity. These changes are thought to underlie the processes of learning and memory.
Biochemical and Physiological Effects:
[3-(2-Phenylethylamino)phenyl]methanol has been shown to enhance synaptic transmission and plasticity in the hippocampus, a brain region that is important for learning and memory. It has also been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. Additionally, [3-(2-Phenylethylamino)phenyl]methanol has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(2-Phenylethylamino)phenyl]methanol in lab experiments is that it is a potent and selective agonist of the AMPA receptor, allowing researchers to study the effects of AMPA receptor activation in a controlled manner. However, one limitation is that [3-(2-Phenylethylamino)phenyl]methanol is not a natural compound and may not accurately reflect the effects of endogenous ligands on the AMPA receptor.
Orientations Futures
There are several future directions for research on [3-(2-Phenylethylamino)phenyl]methanol. One area of interest is the development of drugs that target the AMPA receptor for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the study of the role of the AMPA receptor in other brain regions and its potential involvement in other neurological disorders. Additionally, researchers may investigate the effects of other compounds that modulate the AMPA receptor, such as negative allosteric modulators, to gain a more complete understanding of the role of the AMPA receptor in synaptic plasticity and learning and memory.
Méthodes De Synthèse
[3-(2-Phenylethylamino)phenyl]methanol can be synthesized by reacting N-(2-hydroxyethyl)-3-iodoaniline with 2-bromobenzyl bromide in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield [3-(2-Phenylethylamino)phenyl]methanol.
Applications De Recherche Scientifique
[3-(2-Phenylethylamino)phenyl]methanol is used in scientific research to study the effects of drugs on the central nervous system. It is a potent agonist of the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory. By studying the effects of [3-(2-Phenylethylamino)phenyl]methanol on the AMPA receptor, researchers can gain insights into the mechanisms underlying these processes and develop new drugs to treat disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
[3-(2-phenylethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-12-14-7-4-8-15(11-14)16-10-9-13-5-2-1-3-6-13/h1-8,11,16-17H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDGRVJRNXWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenylethylamino)phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)
![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)

![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)


![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)